2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl
Overview
Description
The compound 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl is a brominated biphenyl derivative with tert-butyl groups attached to the phenyl rings. This structure is related to various brominated biphenyls that have been synthesized and studied for their unique properties and potential applications in organic synthesis and materials science.
Synthesis Analysis
The synthesis of brominated biphenyl derivatives can be achieved through the bromination of di-tert-butylbenzene. For instance, the reaction of 1,4-di-tert-butylbenzene with bromine, using iron as a catalyst in carbon tetrachloride, yields 1,4-di-tert-butyl-2-bromobenzene among other brominated products . This method demonstrates the feasibility of introducing bromine atoms onto the biphenyl scaffold, which is a key step in the synthesis of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl.
Molecular Structure Analysis
The molecular structure of brominated biphenyls can vary significantly. For example, 2,6-di(bromomethyl)biphenyl has been found to have its phenyl rings in a nearly perpendicular arrangement, with the bromomethyl groups adopting an anti-conformation . This structural information is crucial as it can influence the reactivity and properties of the compound. Although the exact structure of 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl is not provided, similar compounds can offer insights into its potential geometric configuration.
Chemical Reactions Analysis
Brominated biphenyls can participate in various chemical reactions due to the presence of reactive bromine atoms. For example, alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates, which contain a bromomethyl group, can react with nucleophilic agents such as secondary amines, sodium butylthiolate, and potassium thiocyanate to form a range of products . These reactions highlight the versatility of brominated biphenyls in organic synthesis, suggesting that 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl could also undergo similar nucleophilic substitutions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated biphenyls are influenced by their molecular structure. For instance, the crystallographic analysis of tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate) reveals a distorted trigonal-bipyramidal coordination around the bismuth atom, with specific bond lengths and angles . While this compound is not directly related to 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl, it provides an example of how bromine and bulky substituents can affect the overall geometry and, consequently, the physical properties of such molecules. The presence of tert-butyl groups is likely to increase the steric hindrance and could affect the solubility and melting point of the compound.
Scientific Research Applications
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Application in Biomass Conversion and Biorefinery
- Field : Biochemistry
- Summary : The compound 2,4-Ditert butyl phenol (2,4-DTBP), which is structurally similar to 2-Bromo-4,4’-di-tert-butyl-1,1’-biphenyl, has been extracted from the Plumbago zeylanica plant and investigated for its antifungal, antioxidant, and cancer-fighting properties .
- Methods : The compound was extracted using Ethyl acetate and confirmed through GC–MS analysis. The antioxidant effects of 2,4-DTBP are well-known as it effectively suppresses oxidation, preventing material degradation and disintegration .
- Results : The fungicidal activity of 2,4-DTBP against Botrytis cinerea was proven through agar plate assay, and its cytotoxic activity was evaluated using MCF-7 cells (a breast carcinoma cell line) with an identified IC 50 value of 5 μg/ml .
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Application in Organic Synthesis
- Field : Organic Chemistry
- Summary : 2,6-di-tert-butyl-phenolnorbornene (N ArOH), a norbornene comonomer bearing an antioxidant hindered phenol, can be synthesized using 2,6-di-tert-butylphenol as a reactant .
- Methods : The synthesis involves the use of 2,6-di-tert-butylphenol as a reactant in the presence of a catalyst .
- Results : The product, methylaluminum bis (4-bromo-2,6-di-tert-butylphenoxide) (MABR), may be utilized for the transformation of various epoxides to carbonyl compounds .
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Application in Pharmaceutical Intermediates
- Field : Pharmaceutical Chemistry
- Summary : 2-Bromo-4,6-di-tert-butylphenol is used in pharmaceutical intermediates and as medicine .
- Methods : When 2-Bromo-4,6-di-tert-butylphenol was treated with potassium ferricyanide in benzene, 1,4-dihydro-4-bromo-2,4,6,8-tetra-tert-butyl-1-oxodibenzofuran was yielded .
- Results : The reaction yielded 1,4-dihydro-4-bromo-2,4,6,8-tetra-tert-butyl-1-oxodibenzofuran along with a small amount of 2,4,6,8-tetra-tert-butyldibenzofuran .
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Application in Organic Light-Emitting Diodes (OLEDs)
- Field : Material Science
- Summary : Biphenyl derivatives are used to produce an extensive range of products including fluorescent layers in organic light-emitting diodes (OLEDs) .
- Methods : The synthesis of these compounds often involves various metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .
- Results : The resulting compounds serve as significant intermediates in organic chemistry and are the structural moiety of an extensive range of compounds with pharmacological activities .
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Application in the Synthesis of Oxidovanadium (IV) Complex
- Field : Inorganic Chemistry
- Summary : 4,4’-Di-tert-butyl-2,2’-dipyridyl is used in the synthesis of the oxidovanadium (IV) complex [VOCl 2 (dbbpy) (H 2 O)], which is used as a catalyst for the epoxidation of cyclooctene in the presence of tert-butyl hydroperoxide .
- Methods : The synthesis involves the reaction of 4,4’-Di-tert-butyl-2,2’-dipyridyl with other reactants to form the oxidovanadium (IV) complex .
- Results : The resulting complex is used as a catalyst for the epoxidation of cyclooctene .
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Application in the Treatment of Neurodegenerative Diseases
- Field : Medical Chemistry
- Summary : Extensive research has been conducted on the potential medicinal uses of 2,4-DTBP, including its application in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s, as well as in cancer therapy .
- Methods : The compound is extracted from natural sources or synthesized in the lab and then used in various treatments .
- Results : The compound has shown promising results in the treatment of various diseases .
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Application in the Synthesis of Oxidovanadium (IV) Complex
- Field : Inorganic Chemistry
- Summary : 4,4’-Di-tert-butyl-2,2’-dipyridyl is used in the synthesis of the oxidovanadium (IV) complex [VOCl 2 (dbbpy) (H 2 O)], which is used as a catalyst for the epoxidation of cyclooctene in the presence of tert-butyl hydroperoxide .
- Methods : The synthesis involves the reaction of 4,4’-Di-tert-butyl-2,2’-dipyridyl with other reactants to form the oxidovanadium (IV) complex .
- Results : The resulting complex is used as a catalyst for the epoxidation of cyclooctene .
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Application in the Treatment of Neurodegenerative Diseases
- Field : Medical Chemistry
- Summary : Extensive research has been conducted on the potential medicinal uses of 2,4-DTBP, including its application in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s, as well as in cancer therapy .
- Methods : The compound is extracted from natural sources or synthesized in the lab and then used in various treatments .
- Results : The compound has shown promising results in the treatment of various diseases .
-
Application in Pharmaceutical Intermediates
- Field : Pharmaceutical Chemistry
- Summary : 2-Bromo-4,6-di-tert-butylphenol is used in pharmaceutical intermediates and as medicine .
- Methods : When 2-Bromo-4,6-di-tert-butylphenol was treated with potassium ferricyanide in benzene, 1,4-dihydro-4-bromo-2,4,6,8-tetra-tert-butyl-1-oxodibenzofuran was yielded .
- Results : The reaction yielded 1,4-dihydro-4-bromo-2,4,6,8-tetra-tert-butyl-1-oxodibenzofuran along with a small amount of 2,4,6,8-tetra-tert-butyldibenzofuran .
Safety And Hazards
properties
IUPAC Name |
2-bromo-4-tert-butyl-1-(4-tert-butylphenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25Br/c1-19(2,3)15-9-7-14(8-10-15)17-12-11-16(13-18(17)21)20(4,5)6/h7-13H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPSYCGZHQVDPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501857 | |
Record name | 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl | |
CAS RN |
70728-89-1 | |
Record name | 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4,4'-bis(1,1-dimethylethyl)-1,1'-biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.283.827 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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